Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate
Description
Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate is a fluorinated surfactant characterized by a perfluoroheptyl chain (C7F15) linked to a sulphonylaminoethyl phosphate backbone. This structure imparts exceptional hydrophobicity, chemical resistance, and surface activity, making it suitable for applications requiring thermal stability and low surface tension, such as firefighting foams, coatings, and specialty polymers. Instead, structurally related phosphate esters and phosphonates from the evidence will be analyzed for comparative insights.
Properties
CAS No. |
67939-98-4 |
|---|---|
Molecular Formula |
C11H11F15NO6PS.2H3N C11H17F15N3O6PS |
Molecular Weight |
635.29 g/mol |
IUPAC Name |
diazanium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl phosphate |
InChI |
InChI=1S/C11H11F15NO6PS.2H3N/c1-2-27(3-4-33-34(28,29)30)35(31,32)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;;/h2-4H2,1H3,(H2,28,29,30);2*1H3 |
InChI Key |
XWTQIOGOCXVTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOP(=O)([O-])[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate typically involves multiple steps, starting with the preparation of the pentadecafluoroheptyl sulphonyl precursor. This precursor is then reacted with ethylamine to form the sulphonyl amide intermediate. The final step involves the phosphorylation of the intermediate with phosphoric acid, followed by neutralization with ammonia to yield the diammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or thiol group.
Substitution: The fluorinated heptyl chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulfoxide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants, due to its unique surface-active properties.
Mechanism of Action
The mechanism of action of diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate involves its interaction with specific molecular targets and pathways. The highly fluorinated heptyl chain imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The sulphonyl and phosphate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Diammonium 2-ethylhexyl Phosphate (CAS 85909-58-6)
- Molecular Formula : C8H25N2O4P
- Molecular Weight : 244.27 g/mol
- Functional Groups : Phosphate, ammonium, 2-ethylhexyl chain.
- Properties: Acts as a non-fluorinated surfactant or emulsifier. Lacks the fluorocarbon chain, resulting in lower chemical resistance and higher surface tension compared to fluorinated analogues.
- Applications : Likely used in industrial cleaners, lubricants, or personal care products due to its ionic nature and solubility in aqueous systems .
Diethyl Methylformylphosphonate Dimethylhydrazone
- Molecular Formula : C7H17N2O3P (inferred from MS data)
- Molecular Weight : ~222 g/mol (MS data)
- Functional Groups : Phosphonate, dimethylhydrazone.
- Properties : A reactive intermediate in organic synthesis. The dimethylhydrazone group facilitates aldehyde protection, while the phosphonate moiety enables nucleophilic reactivity. Unlike the target compound, it lacks surfactant properties and fluorinated chains .
Cyclohexylmethyl S-2-isopropylmethylaminoethyl Isopropylphosphonothiolate
- Molecular Formula: C9H22NO2P
- Functional Groups: Phosphonothiolate, aminoethyl.
- Properties: Likely exhibits neurotoxic or pesticidal activity due to the phosphonothiolate group and aminoethyl side chain.
Key Comparative Analysis
| Parameter | Target Fluorinated Phosphate | Diammonium 2-ethylhexyl Phosphate | Diethyl Methylformylphosphonate Dimethylhydrazone | Cyclohexylmethyl Phosphonothiolate |
|---|---|---|---|---|
| Fluorination | Yes (C7F15 chain) | No | No | No |
| Functional Group | Phosphate, sulphonamide | Phosphate, ammonium | Phosphonate, dimethylhydrazone | Phosphonothiolate, aminoethyl |
| Molecular Weight | ~600–700 g/mol (estimated) | 244.27 g/mol | ~222 g/mol | ~215 g/mol (estimated) |
| Surface Activity | High (fluorocarbon chain) | Moderate (alkyl chain) | None | None |
| Applications | Firefighting foams, coatings | Emulsifiers, cleaners | Organic synthesis | Agrochemicals, specialty chemicals |
| Environmental Impact | Persistent, bioaccumulative concerns | Biodegradable (non-fluorinated) | Low environmental persistence | Potentially toxic |
Research Findings and Limitations
- The fluorinated target compound’s unique properties arise from its perfluoroalkyl chain, which is absent in the compared compounds. Fluorinated surfactants typically exhibit surface tensions as low as 15–20 mN/m, outperforming hydrocarbon-based analogues like diammonium 2-ethylhexyl phosphate (~30–40 mN/m) .
- Phosphonates (e.g., diethyl methylformylphosphonate dimethylhydrazone) are more reactive but lack surfactant functionality, limiting their use to synthetic chemistry .
- Phosphonothiolates (e.g., cyclohexylmethyl derivative) demonstrate niche applications in toxicity-dependent roles, diverging from the target compound’s industrial uses .
Biological Activity
Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate (CAS No. 67939-98-4) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions, toxicity, and potential applications based on available research findings.
Chemical Structure and Properties
Molecular Formula : C11H17F15N3O6PS
Molar Mass : 635.28 g/mol
CAS Number : 67939-98-4
EINECS Number : 267-871-9
The compound features a complex structure characterized by a long perfluorinated alkyl chain, which is known to influence its biological interactions significantly.
1. Toxicity and Safety Profile
Research indicates that perfluorinated compounds (PFCs), including this compound, exhibit varying levels of toxicity. The acute toxicity is generally considered moderate, with significant effects observed in animal studies. Key findings include:
- Liver Toxicity : PFCs are known to target the liver, causing peroxisome proliferation and alterations in lipid metabolism .
- Endocrine Disruption : These compounds can interfere with hormonal functions, leading to altered levels of cholesterol and steroid hormones like testosterone and estradiol .
- Carcinogenic Potential : Some studies have linked PFC exposure to increased cancer risks in experimental models, particularly liver and testicular cancers .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The hydrophobic nature of the perfluorinated chain allows for strong interactions with cell membranes, potentially disrupting membrane integrity and function.
- Interference with Cellular Signaling : PFCs can inhibit gap junction intercellular communication (GJIC), which is crucial for normal cell function and growth. Disruption of GJIC has been associated with various diseases, including cancer and autoimmune disorders .
Case Studies
Several studies have investigated the biological effects of similar fluorinated compounds, providing insights into the potential impacts of this compound.
Research Findings
Recent investigations into the biological activity of this compound reveal critical insights into its effects:
- Bioaccumulation : Studies suggest that compounds with long fluorinated chains tend to accumulate in biological systems, leading to prolonged exposure effects .
- Environmental Persistence : The stability of PFCs in environmental settings raises concerns about their long-term ecological impacts and potential for bioaccumulation in food chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
